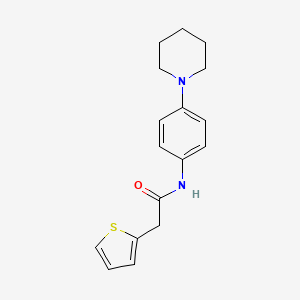

N-(4-(piperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

描述

BenchChem offers high-quality N-(4-(piperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(piperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-(4-piperidin-1-ylphenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c20-17(13-16-5-4-12-21-16)18-14-6-8-15(9-7-14)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRURVURIRPBNAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of N-(4-(piperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide: A Technical Guide

Executive Summary

The synthesis of complex heterocyclic amides remains a cornerstone of modern medicinal chemistry and drug development. The target molecule, N-(4-(piperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide (CAS: 329795-70-2), integrates two privileged scaffolds: a thiophene ring, known for its bioisosteric relationship with benzene and enhanced lipophilicity, and a piperidinylphenyl moiety, frequently utilized to modulate target binding affinity and pharmacokinetic profiles.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard recipe-style protocols. Here, we dissect the thermodynamic and kinetic rationale behind the selected synthetic route, providing a self-validating, highly scalable methodology for synthesizing this target via a modified Schotten-Baumann N-acylation approach.

Retrosynthetic Strategy & Reaction Design

When approaching the synthesis of N-phenyl-2-(thiophen-2-yl)acetamide derivatives, chemists typically choose between direct peptide coupling (e.g., using HATU or EDC/HOBt) and the two-step acyl chloride method. For this specific target, the acyl chloride pathway is vastly superior for scale-up.

Direct coupling reagents often generate water-soluble urea byproducts that complicate purification and increase the cost of goods (COGs). By contrast, converting 2-(thiophen-2-yl)acetic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) generates only gaseous byproducts (SO₂ and HCl). This drives the reaction to completion via Le Chatelier's principle and allows for isolation of the highly reactive intermediate through simple vacuum concentration [1].

Retrosynthetic analysis of the target molecule via acyl chloride disconnection.

Mechanistic Causality: The Chemoselectivity Challenge

The nucleophile in this reaction, 4-(piperidin-1-yl)aniline, presents a distinct chemoselectivity challenge. While the primary aniline nitrogen is the intended kinetic nucleophile for amidation, the tertiary nitrogen of the piperidine ring is significantly more basic. During the coupling phase, the reaction generates one equivalent of HCl. If this acid is not efficiently scavenged, it will rapidly protonate the piperidine ring, sequestering the starting material as an unreactive hydrochloride salt and halting the reaction.

To circumvent this, a stoichiometric excess of Triethylamine (TEA) is utilized. TEA is more basic than the aniline and sterically hindered, allowing it to act as a sacrificial acid scavenger without competing for the acyl chloride [2].

Reagent Profiling and Quantitative Data

Prior to executing the synthesis, it is critical to evaluate the stoichiometric ratios and physical properties of the precursors. The data is summarized below to ensure precise molar calculations.

Table 1: Key Reagents and Stoichiometric Parameters

| Reagent / Solvent | Role | MW ( g/mol ) | Equivalents | Density (g/mL) | Notes |

| 2-(Thiophen-2-yl)acetic acid | Starting Material | 142.17 | 1.00 | N/A | Precursor to acyl chloride |

| Thionyl Chloride (SOCl₂) | Activating Agent | 118.97 | 2.00 | 1.64 | Generates toxic/corrosive gases |

| 4-(Piperidin-1-yl)aniline | Nucleophile | 176.26 | 1.00 | N/A | Contains basic piperidine ring |

| Triethylamine (TEA) | Acid Scavenger | 101.19 | 1.50 | 0.726 | Prevents basic amine protonation |

| Tetrahydrofuran (THF) | Solvent | 72.11 | N/A | 0.889 | Must be strictly anhydrous |

| N,N-Dimethylformamide (DMF) | Catalyst | 73.09 | 0.05 | 0.944 | Forms Vilsmeier-Haack intermediate |

Step-by-Step Experimental Protocols

The following protocols are designed as a self-validating system. Visual cues (e.g., gas evolution, precipitate formation) are embedded within the steps to confirm reaction progress.

Step 1: Synthesis of 2-(thiophen-2-yl)acetyl chloride

Rationale: The addition of catalytic DMF is critical. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which accelerates the conversion of the carboxylic acid to the acyl chloride at lower temperatures, minimizing the degradation of the electron-rich thiophene ring.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) connected to a gas scrubber (to neutralize SO₂/HCl).

-

Charging: Add 2-(thiophen-2-yl)acetic acid (10.0 mmol, 1.42 g) to the flask.

-

Activation: Slowly add thionyl chloride (20.0 mmol, ~1.45 mL) dropwise at 0 °C. Add 2 drops of anhydrous DMF.

-

Reflux: Heat the mixture to 70 °C for 2 hours. Self-Validation: The cessation of gas evolution indicates the completion of the chlorination.

-

Concentration: Cool to room temperature. Remove excess SOCl₂ in vacuo to yield a dark yellow oil. Co-evaporate with anhydrous toluene (2 × 10 mL) to ensure complete removal of residual SOCl₂. Use the crude acyl chloride immediately in the next step.

Step 2: N-Acylation and Amide Coupling

Rationale: Anhydrous THF is selected over dichloromethane (DCM) because the byproduct, TEA·HCl, is highly insoluble in THF. This allows for immediate visual confirmation of the reaction and facile removal of the salt via filtration before aqueous workup [1].

-

Preparation: In a separate 250 mL flask, dissolve 4-(piperidin-1-yl)aniline (10.0 mmol, 1.76 g) and TEA (15.0 mmol, ~2.1 mL) in 30 mL of anhydrous THF. Cool the solution to 0 °C under an inert atmosphere (N₂ or Argon).

-

Coupling: Dissolve the freshly prepared 2-(thiophen-2-yl)acetyl chloride from Step 1 in 10 mL of anhydrous THF. Add this solution dropwise to the aniline mixture over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 15 hours. Self-Validation: A dense white precipitate (TEA·HCl) will form almost immediately, confirming the generation of HCl and the progress of the amidation.

-

Filtration: Filter the reaction mixture through a sintered glass funnel to remove the white TEA·HCl salt. Wash the filter cake with a small amount of cold THF.

-

Workup: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (50 mL) and wash sequentially with 5% NaHCO₃ (2 × 20 mL), distilled water (20 mL), and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude solid from hot acetonitrile to afford the pure target compound.

Experimental workflow detailing the two-step synthesis and purification strategy.

Analytical Characterization Strategy

To verify the structural integrity of the synthesized N-(4-(piperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide, multi-nuclear NMR and IR spectroscopy must be employed. Based on structurally analogous N-phenyl-2-(thiophen-2-yl)acetamide derivatives [1, 3], the following spectral markers are expected:

Table 2: Expected Analytical Data Assignments

| Analytical Method | Expected Signal / Shift | Structural Assignment |

| ¹H NMR (CDCl₃) | ~7.8 - 8.0 ppm (br s, 1H) | Amide N-H proton (exchangeable with D₂O) |

| ¹H NMR (CDCl₃) | ~7.3 - 7.5 ppm (d, 2H) | Aromatic protons (aniline ring, ortho to amide) |

| ¹H NMR (CDCl₃) | ~6.9 - 7.2 ppm (m, 3H) | Thiophene ring protons |

| ¹H NMR (CDCl₃) | ~6.8 - 6.9 ppm (d, 2H) | Aromatic protons (aniline ring, ortho to piperidine) |

| ¹H NMR (CDCl₃) | ~3.8 - 3.9 ppm (s, 2H) | Aliphatic CH₂ (alpha to carbonyl and thiophene) |

| ¹H NMR (CDCl₃) | ~3.1 - 3.2 ppm (t, 4H) | Piperidine CH₂ (adjacent to basic nitrogen) |

| FT-IR (ATR) | ~1650 - 1670 cm⁻¹ | Strong Amide C=O stretch (Amide I band) |

| FT-IR (ATR) | ~3250 - 3300 cm⁻¹ | Sharp Amide N-H stretch |

The disappearance of the broad carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and the primary amine N-H doublet (~3300-3500 cm⁻¹) in the IR spectrum, coupled with the emergence of the sharp Amide I band, serves as definitive proof of successful coupling.

References

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ACS Omega[Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity Indian Journal of Pharmaceutical Education and Research[Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Molecules (MDPI)[Link]

The Multifaceted Mechanisms of Action of Thiophene-Acetamide Derivatives: A Technical Guide

Introduction: The Versatility of the Thiophene-Acetamide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and ability to engage in various biological interactions.[1] When coupled with an acetamide linker, this scaffold gives rise to a class of derivatives with a remarkable diversity of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action for thiophene-acetamide derivatives across several key therapeutic areas: inflammatory diseases, neurodegenerative disorders, infectious diseases, and oncology. We will delve into the specific molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Anti-inflammatory Activity via P2Y14 Receptor Antagonism

A significant area of investigation for thiophene-acetamide derivatives is their role as antagonists of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in inflammatory processes.[2]

Core Mechanism: Inhibition of the NLRP3 Inflammasome Pathway

The P2Y14 receptor is activated by UDP-glucose, a molecule released during cell stress and damage.[2] This activation triggers a signaling cascade that is crucial in the inflammatory response, particularly in conditions like gout. Thiophene-acetamide derivatives have been identified as potent antagonists of P2Y14R, effectively blocking the downstream signaling that leads to inflammation.[2][3]

The primary mechanism of action for these antagonists is the inhibition of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[2][4] By blocking the P2Y14R, these compounds prevent the assembly and activation of the NLRP3 inflammasome, which in turn inhibits the activation of caspase-1.[3] This prevents the cleavage of pro-inflammatory cytokines IL-1β and IL-18 into their active forms and inhibits gasdermin D (GSDMD)-mediated pyroptosis, a form of inflammatory cell death.[2][3] This targeted approach effectively reduces the release of inflammatory mediators and alleviates the symptoms of inflammatory conditions.[2]

Signaling Pathway

Caption: P2Y14R signaling and its inhibition by thiophene-acetamide derivatives.

Structure-Activity Relationship (SAR) Insights

The potency of thiophene-acetamide derivatives as P2Y14R antagonists is highly dependent on their chemical structure. Molecular hybridization and crystallographic overlay studies have been instrumental in optimizing these compounds.[2] Key SAR findings include:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence binding affinity. For instance, a 4-bromophenyl group has been shown to enhance antagonistic activity.[2]

-

Acetamide Linker: The acetamide linker plays a crucial role in orienting the molecule within the receptor's binding pocket.

-

Thiophene Moiety: The thiophene ring itself is a key pharmacophore, and its substitution can modulate the compound's properties. Replacing a phenyl group with a thiophene ring has been a successful strategy in enhancing potency.[5]

Quantitative Data: P2Y14R Antagonistic Activity

| Compound ID | Structure/Key Features | IC50 (nM) | Reference |

| I-17 | N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | 0.6 | [2] |

| I-1 | Arylamine variation | 8.60 ± 0.22 | [3] |

| I-7 | Arylamine variation | 3.97 ± 0.31 | [3] |

| Compound 8 | Phenyltriazole substitution | 2.46 | [6] |

| Compound 39 | 4-amide-thiophene-2-carboxyl derivative | 0.40 | [7] |

Experimental Protocol: In Vitro P2Y14R Inhibition Assay

This protocol is based on measuring the antagonism of agonist-induced inhibition of cAMP production in a HEK293 cell line stably expressing P2Y14R.[3][6]

1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing P2Y14R in appropriate media.

-

Plate the cells in 384-well plates at a density of 10,000 cells per well approximately 24 hours before the assay.[8]

2. Compound Preparation:

-

Prepare stock solutions of the thiophene-acetamide derivatives in DMSO.

-

Perform serial dilutions to achieve a range of desired concentrations (e.g., 0.01 nM to 100 nM).[6]

3. Assay Procedure:

-

Wash the cells with a phosphate-buffered saline solution.[6]

-

Incubate the cells with an induction buffer containing 30 µM Forskolin, 10 µM UDP-glucose (agonist), and the test compounds at various concentrations for 30 minutes at 37°C.[6]

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

4. Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the control (agonist only).

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Part 2: Neurodegenerative Disease Applications - Acetylcholinesterase Inhibition

Thiophene-acetamide derivatives have also emerged as promising inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.[9][10]

Core Mechanism: Reversible Inhibition of Acetylcholinesterase

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine.[9] AChE is responsible for the hydrolysis of acetylcholine in the synaptic cleft.[11] By inhibiting AChE, thiophene-acetamide derivatives increase the concentration and duration of action of acetylcholine, thereby improving cholinergic neurotransmission and cognitive function.[9] These compounds are designed as reversible inhibitors, which is a desirable property for therapeutic agents.[9]

Structure-Activity Relationship (SAR) Insights

The design of these inhibitors often involves mimicking the structure of known AChE inhibitors like donepezil.[9] Key SAR observations include:

-

Thiophene as a Bioisostere: The thiophene ring often serves as a bioisosteric replacement for the indanone moiety of donepezil, acting as the peripheral anionic site binder.[9]

-

Piperazine/Piperidine Moiety: A nitrogen-containing ring, such as piperazine or piperidine, often acts as the positively charged center that interacts with the catalytic anionic site of AChE.[9]

-

Substituents on the Phenyl Ring: Electron-donating groups like methoxy or methyl on the phenyl ring attached to the piperazine/piperidine moiety can enhance inhibitory activity.[12]

Quantitative Data: Acetylcholinesterase Inhibitory Activity

| Compound ID | Key Structural Features | % Inhibition (at a given concentration) | IC50 (µM) | Reference |

| IIId | 4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-tetrahydrobenzo[b]thiophene-3-carboxamide | 60% | - | [9] |

| Donepezil | Reference drug | 40% | 0.12 ± 0.01 | [9][12] |

| Compound 11 | Thiophene chalcone/coumarin hybrid | - | 0.42 ± 0.019 | [1] |

| Compound 41a | Dihydrobenzo[b]thiophene core with p-methoxy phenyl groups | - | 4.16 ± 0.1 | [12] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[11][13]

1. Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[11]

-

AChE Enzyme Solution: Prepare a working solution of AChE (e.g., 0.1-1 U/mL) in the assay buffer.[11][13]

-

DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.[11]

-

Substrate Solution: 10-14 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).[11][13]

-

Inhibitor Solutions: Prepare serial dilutions of the thiophene-acetamide derivatives in the assay buffer (with a small percentage of DMSO if necessary).[14]

2. Assay Procedure (96-Well Plate Format):

-

To each well, add the assay buffer, inhibitor solution (or vehicle for control), and AChE enzyme solution.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).[13]

-

Add the DTNB solution to all wells.[13]

-

Initiate the reaction by adding the ATCI substrate solution to all wells.[13]

3. Data Acquisition and Analysis:

-

Measure the absorbance at 412 nm kinetically over a period of 10-15 minutes using a microplate reader.[14]

-

The rate of change in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

-

Determine the IC50 value from the dose-response curve.

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Part 3: Antimicrobial Activity

Thiophene-acetamide derivatives also exhibit significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[15]

Core Mechanism: Multiple Modes of Action

The antimicrobial mechanism of thiophene-acetamide derivatives is not fully elucidated but appears to be multifactorial.[16] Evidence suggests several potential mechanisms:

-

Disruption of Bacterial Cell Membrane: Some derivatives have been shown to increase the permeability of the bacterial membrane, leading to leakage of intracellular components and cell death.[17][18]

-

Inhibition of Essential Enzymes: These compounds may inhibit crucial bacterial enzymes. For example, some thiophene derivatives have been shown to target DNA gyrase through an allosteric inhibition mechanism.[19] Others have been designed to inhibit bacterial histidine kinases, which are involved in two-component signal transduction systems essential for bacterial survival.[20]

-

Binding to Outer Membrane Proteins: Molecular docking studies suggest that some thiophene derivatives have a strong binding affinity for outer membrane proteins of bacteria like A. baumannii and E. coli, which could interfere with their function.[17][18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound/Derivative | Bacterial Strain | MIC (mg/L) | Reference |

| Thiophene 4 | Colistin-Resistant A. baumannii | 16-32 | [17] |

| Thiophene 5 | Colistin-Resistant E. coli | 8-32 | [17] |

| Thiophene 8 | Colistin-Resistant A. baumannii | 16-32 | [17] |

| Thiophene 1 | A. baumannii | 32 | [17] |

| Thiophene 3 | E. coli | 64 | [17] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standardized method to determine the minimum inhibitory concentration of an antimicrobial agent.[16][19]

1. Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]

-

Dilute this suspension in broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.[19]

2. Preparation of Compound Dilutions:

-

Prepare a stock solution of the thiophene-acetamide derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth directly in a 96-well microtiter plate.[19]

3. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.[19]

4. MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[19]

Part 4: Anticancer Activity through Polo-Like Kinase 1 (PLK1) Inhibition

In the field of oncology, thiophene-acetamide derivatives are being investigated as inhibitors of Polo-Like Kinase 1 (PLK1), a serine/threonine kinase that is a key regulator of the cell cycle.[21][22]

Core Mechanism: Mitotic Arrest and Apoptosis

PLK1 is overexpressed in a wide range of human cancers and its high expression often correlates with a poor prognosis.[21] It plays crucial roles in mitotic entry, spindle assembly, and cytokinesis.[23] Thiophene-acetamide derivatives have been designed to inhibit the kinase activity of PLK1.[24] By inhibiting PLK1, these compounds disrupt the normal progression of mitosis, leading to cell cycle arrest in the G2/M phase.[21] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells, while having a lesser effect on normal, non-dividing cells.[21] This makes PLK1 an attractive target for cancer therapy, and thiophene-acetamide derivatives represent a promising class of inhibitors.[25]

PLK1's Role in the Cell Cycle and Inhibition

Caption: Inhibition of PLK1 by thiophene-acetamide derivatives leads to mitotic arrest and apoptosis.

Quantitative Data: PLK1 Inhibitory Activity

| Compound/Derivative | Target | IC50 | Reference |

| Hit-4 | PLK1 | 22.61 ± 1.12 pM | [26] |

| BI-6727 (Reference) | PLK1 | ~860 pM | [26] |

| Compound 8B | PLK1 (predicted) | Ki = 0.454 µM | [25] |

| Compound 8A | PLK1 (predicted) | Ki = 1.33 µM | [25] |

| Compound 14 | PLK1 (predicted) | Ki = 0.788 µM | [25] |

Experimental Protocol: In Vitro PLK1 Kinase Inhibition Assay

This biochemical assay measures the direct inhibition of PLK1's kinase activity.[23][27]

1. Reagents and Materials:

-

Recombinant human PLK1 enzyme.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[23]

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP).[27]

-

PLK1 substrate (e.g., casein).[27]

-

Thiophene-acetamide inhibitor dilutions in DMSO.

-

384-well assay plates.

2. Assay Procedure:

-

In each well of a 384-well plate, add the kinase buffer, PLK1 enzyme, substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be near its Km value for PLK1.[23]

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[23]

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

3. Detection and Analysis:

-

Detect the amount of substrate phosphorylation. If using radiolabeled ATP, this can be done by measuring the incorporation of the radiolabel into the substrate using a scintillation counter. Alternatively, non-radioactive methods like ADP-Glo™ can be used, which measure ADP production.[23]

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

Conclusion: A Scaffold of Great Promise

The thiophene-acetamide scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. The ability to modify the thiophene ring, the acetamide linker, and the associated phenyl groups allows for the fine-tuning of activity against a wide range of biological targets. The mechanisms of action, spanning from receptor antagonism and enzyme inhibition to membrane disruption and cell cycle interference, highlight the remarkable chemical diversity and biological potential of this class of compounds. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore and validate the therapeutic utility of thiophene-acetamide derivatives, paving the way for the development of next-generation drugs for a multitude of diseases.

References

-

Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved March 21, 2026, from [Link]

-

Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). ACS Publications. Retrieved March 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). PMC. Retrieved March 21, 2026, from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers. Retrieved March 21, 2026, from [Link]

-

Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). MDPI. Retrieved March 21, 2026, from [Link]

-

Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. (2018). PubMed. Retrieved March 21, 2026, from [Link]

-

Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved March 21, 2026, from [Link]

-

Ellman's method is still an appropriate method for measurement of cholinesterases activities. (2018). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012). PubMed. Retrieved March 21, 2026, from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). CORE. Retrieved March 21, 2026, from [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). Taylor & Francis. Retrieved March 21, 2026, from [Link]

-

Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. (2025). PMC. Retrieved March 21, 2026, from [Link]

-

Structures of some acetylcholinesterase inhibitor drugs. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. (2020). PMC. Retrieved March 21, 2026, from [Link]

-

P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. (2020). ACS Publications. Retrieved March 21, 2026, from [Link]

-

Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). PubMed. Retrieved March 21, 2026, from [Link]

-

Determination of the anti-polo like kinase 1 potential of novel derivatives of thiophene using oncoinformatics approach. (n.d.). Semantic Scholar. Retrieved March 21, 2026, from [Link]

-

Antimicrobial metal-based thiophene derived compounds. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. (2018). PMC. Retrieved March 21, 2026, from [Link]

-

Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. (2024). PMC. Retrieved March 21, 2026, from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2025). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Design of potent thiophene inhibitors of polo-like kinase 1 with improved solubility and reduced protein binding. (2025). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

Drug-like Antagonists of P2Y Receptor Subtypes: An Update. (2025). ACS Publications. Retrieved March 21, 2026, from [Link]

-

Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. (2024). PubMed. Retrieved March 21, 2026, from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PMC. Retrieved March 21, 2026, from [Link]

-

Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthriti. (n.d.). Retrieved March 21, 2026, from [Link]

-

Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved March 21, 2026, from [Link]

-

Design of potent thiophene inhibitors of polo-like kinase 1 with improved solubility and reduced protein binding. (2009). PubMed. Retrieved March 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). MDPI. Retrieved March 21, 2026, from [Link]

-

Discovery of P2Y14R antagonist a Workflow of SBVS. b Chemical... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Discovery of thiophene inhibitors of polo-like kinase. (2009). PubMed. Retrieved March 21, 2026, from [Link]

-

Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors. (2021). Repository Universitas Muhammadiyah Palangkaraya. Retrieved March 21, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design of potent thiophene inhibitors of polo-like kinase 1 with improved solubility and reduced protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Discovery of thiophene inhibitors of polo-like kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Architecting Efficacy: The Biological Activity of N-Phenylacetamides with a Piperidine Moiety

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the fusion of a piperidine ring with an N-phenylacetamide moiety represents a highly versatile pharmacophore. As a Senior Application Scientist navigating early-stage drug discovery, I frequently leverage this structural combination to target diverse biological pathways. The piperidine ring provides a basic, protonatable nitrogen crucial for anchoring to acidic residues in receptor pockets, while the N-phenylacetamide acts as a flexible linker capable of robust hydrogen bonding and π−π stacking.

This whitepaper dissects the mechanistic pharmacology, structure-activity relationships (SAR), and validated experimental methodologies associated with piperidine-linked N-phenylacetamides, providing a rigorous framework for researchers engineering next-generation therapeutics.

Mechanistic Pharmacology & Target Landscape

The biological activity of this scaffold is highly divergent, dictated by the specific substitutions on the piperidine nitrogen and the phenyl ring.

Neuropharmacology: Sigma Receptors and Cholinesterases

Piperidine-linked acetamides are privileged structures in neuropharmacology. Specifically, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives exhibit potent and selective affinity for sigma-1 ( σ1 ) receptors[1]. The mechanistic causality here is driven by the basic piperidine nitrogen, which protonates at physiological pH to form a critical salt bridge with the Asp residue in the σ1 binding pocket.

Furthermore, these derivatives demonstrate significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[2]. The piperidine core acts as a biomimetic of the choline moiety in acetylcholine, inserting deep into the Catalytic Anionic Site (CAS) of the enzyme. Simultaneously, the N-phenylacetamide tail extends outward to interact with the Peripheral Anionic Site (PAS), achieving a dual-binding inhibition that is a primary objective in Alzheimer's disease drug design.

Anti-Infective Properties: Antimalarial and Antimicrobial Efficacy

Beyond the central nervous system, these compounds are formidable anti-infective agents. Derivatives such as N-(1-benzylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide have shown targeted antimalarial activity against Plasmodium falciparum[3]. The high lipophilicity imparted by the benzyl and phenoxy groups allows the molecule to easily permeate the parasitic food vacuole. Additionally, incorporating an ethoxy spacer—as seen in N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamides—shifts the biological profile toward broad-spectrum antimicrobial and antifungal efficacy, disrupting microbial cell membrane integrity[4].

Fig 1: Pharmacological divergence of piperidine-linked N-phenylacetamides based on substitution.

Structure-Activity Relationship (SAR) Dynamics

Strategic modifications dictate the target selectivity of the scaffold:

-

Phenyl Ring Substitution : In the pursuit of σ1 receptor ligands, Hansch-type QSAR studies reveal that 3-substituted phenyl rings (utilizing halogens like Cl, Br, F, or NO2 ) yield a higher affinity compared to their 2- and 4-substituted counterparts[1]. The meta-position optimizes the dihedral angle for π−π stacking within the receptor.

-

Lipophilicity Tuning : Increasing the lipophilicity (higher cLogP) by adding bulky aromatic groups to the piperidine nitrogen delays the onset of action but prolongs the duration of biological effects, such as anticonvulsant activity[5].

Quantitative Efficacy Profiles

The table below synthesizes the quantitative biological data across various therapeutic targets, providing a benchmark for lead optimization.

| Compound Class | Primary Target | Key Structural Feature | Observed Activity / Affinity | Ref |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | σ1 Receptor | Unsubstituted phenyl ring | Ki = 3.90 nM | [1] |

| N-aryl-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamides | AChE / BChE | Phenylsulfonyl linkage | Potent enzyme inhibition | [2] |

| N-(1-benzylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide | P. falciparum | 2-phenoxy group | High antimalarial activity | [3] |

| N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamides | Microbial Strains | Ethoxy spacer | Comparable to standard drugs | [4] |

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. Below are the field-proven methodologies for synthesizing and evaluating these compounds.

Synthesis Workflow: Reductive Amination & Acylation

Objective : Synthesize N-(1-benzylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide[3].

-

Reductive Amination : React N-boc-piperidin-4-one with the desired aniline derivative in 1,2-dichloroethane. Add sodium triacetoxyborohydride ( NaBH(OAc)3 ) and acetic acid.

-

Causality: NaBH(OAc)3 is explicitly chosen over sodium borohydride because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the ketone starting material.

-

-

Acylation : Dissolve the resulting secondary amine in dichloromethane ( CH2Cl2 ) and cool to 0 °C. Add sodium hydride (NaH) followed by phenoxyacetyl chloride dropwise[3].

-

Causality: Conducting the addition at 0 °C controls the highly exothermic nature of the acylation, preventing the degradation of the piperidine core and minimizing side-product formation.

-

-

Self-Validation (Characterization) : Post-purification, validate the structure via 1H -NMR. The successful formation of the amide bond is definitively confirmed by the appearance of a broad singlet at approximately δ 10.86 ppm, corresponding to the amide (NH) proton[5].

Cholinesterase Inhibition Assay (Ellman's Method)

Objective : Quantify the IC50 of the synthesized derivatives against AChE/BChE[2].

-

Buffer & Compound Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the compound in DMSO, ensuring the final well concentration of DMSO remains below 1%.

-

Causality: DMSO concentrations >1% can induce conformational changes or denaturation in the cholinesterase enzyme, skewing the kinetic data.

-

-

Pre-Incubation : Combine the enzyme solution with the test compound and incubate for 15 minutes at 25 °C.

-

Causality: Pre-incubation is critical. It allows the system to reach thermodynamic binding equilibrium between the inhibitor and the enzyme before the substrate is introduced.

-

-

Reaction Initiation : Add acetylthiocholine iodide (substrate) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Spectrophotometric Readout : Monitor absorbance continuously at 412 nm for 5 minutes.

-

Causality: Enzymatic hydrolysis of acetylthiocholine yields thiocholine, which rapidly reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. Continuous monitoring ensures data is captured in the linear steady-state phase, which is mathematically required to calculate the initial velocity ( V0 ).

-

-

Self-Validation (Controls) : Run a parallel blank (buffer + substrate + DTNB, no enzyme) to quantify and subtract the non-enzymatic baseline hydrolysis of acetylthiocholine. Run a positive control (e.g., Donepezil) to validate the assay's sensitivity threshold.

Fig 2: Self-validating workflow for synthesis and Ellman's cholinesterase inhibition assay.

References

- Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands.PubMed (NIH).

- Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Deriv

- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.

Sources

- 1. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the Thiophene Pharmacophore: A Technical Guide on Structure-Activity Relationships (SAR) and Synthetic Workflows

Executive Summary

Thiophene, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its electron-rich nature and bioisosteric equivalence to phenyl rings make it an ideal candidate for modulating pharmacokinetic and pharmacodynamic properties. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of thiophene-based compounds, focusing on their anticancer and antioxidant efficacies. We detail the mechanistic causality behind synthetic choices—specifically the Gewald multicomponent reaction—and present a self-validating protocol for generating highly functionalized 2-aminothiophenes.

The Thiophene Scaffold: Bioisosterism and Physicochemical Dynamics

The inclusion of a thiophene ring in a drug candidate frequently improves metabolic stability and binding affinity[1]. The sulfur atom participates in additional hydrogen bonding and dipole-dipole interactions with target receptors, enhancing drug-receptor binding compared to its benzene isosteres[1].

-

Bioisosteric Replacement: Thiophene is routinely used to replace monosubstituted phenyl rings[1]. This reduces the molecular weight slightly and alters the lipophilicity, which can improve cell membrane permeability and overall bioavailability.

-

Electronic Effects: The π -electron cloud of thiophene is highly reactive toward electrophilic aromatic substitution, allowing for facile and highly regioselective functionalization, particularly at the C2 and C5 positions[1].

Synthetic Methodology: The Gewald Reaction Workflow

To conduct rigorous SAR studies, researchers require a robust, modular synthetic route. The Gewald reaction is the premier multicomponent method for synthesizing highly substituted 2-aminothiophenes[2].

Mechanistic Causality

The reaction involves a ketone/aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of an amine base (e.g., morpholine)[3].

-

Base Selection: Morpholine acts as a dual-purpose reagent. It deprotonates the active methylene to initiate the Knoevenagel-Cope condensation and facilitates the subsequent proton transfer steps[2].

-

Sulfur Nucleophilicity: Elemental sulfur ( S8 ) is activated by the amine base, allowing it to attack the α,β -unsaturated nitrile intermediate, driving the cyclization and subsequent aromatization to yield the 2-aminothiophene core[2].

Step-by-Step Protocol (Conventional Heating)

This protocol is designed as a self-validating system, ensuring intermediate verification before proceeding to isolation[3].

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone/aldehyde (1.0 equiv) and the active methylene nitrile (1.0 equiv)[3].

-

Catalyst & Sulfur Addition: Add elemental sulfur (1.1 equiv) and morpholine (1.0 equiv) dissolved in ethanol (15 mL/mmol)[3].

-

Reaction Execution: Heat the mixture to 50–70 °C under continuous stirring[3]. Causality: Mild heating provides the activation energy required for the sulfur ring-opening and cyclization without degrading the thermally sensitive α,β -unsaturated intermediates.

-

Validation & Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system[3]. Self-Validation: The disappearance of the ketone spot and the emergence of a lower-Rf UV-active spot confirms the formation of the polar 2-aminothiophene.

-

Isolation: After 2–12 hours, cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol to remove unreacted sulfur, and recrystallize from ethanol to yield the pure product[3].

Fig 1: Stepwise mechanistic workflow of the Gewald synthesis of 2-aminothiophenes.

Structure-Activity Relationship (SAR) Dynamics

The pharmacological profile of thiophene derivatives is highly sensitive to the nature and position of substituents.

Anticancer SAR

Thiophene derivatives exert antiproliferative effects by inhibiting key signaling pathways such as EGFR (Epidermal Growth Factor Receptor) and tubulin polymerization[4].

-

C2 Substitution: Amino or amide groups at the C2 position are critical for hydrogen bonding with the hinge region of kinases (e.g., EGFR). Acylation of the C2-amino group often decreases inhibitory activity due to steric hindrance and the loss of the primary hydrogen bond donor[5].

-

C3 Substitution: Electron-withdrawing groups (EWGs) like cyano (-CN) or ester (-COOEt) at the C3 position enhance the electrophilicity of the core, improving binding affinity to nucleophilic residues in the target protein's active site[6].

-

C4/C5 Substitution: Bulky aryl or alkyl groups at C4/C5 increase lipophilicity, driving the molecule into deep hydrophobic pockets of mutant receptors like EGFR T790M [7].

Antioxidant SAR

Oxidative stress is a precursor to mutagenesis. Thiophene compounds scavenge reactive oxygen species (ROS) effectively.

-

Resonance Stabilization: Compounds with electron-withdrawing groups at the meta-position of a pendant phenyl ring show substantial radical scavenging (DPPH assay) due to the extended resonance stabilization of the resulting radical intermediate[6].

Fig 2: SAR logic mapping substituent positions on the thiophene ring to biological effects.

Quantitative Data: Efficacy Metrics

The following table summarizes the quantitative efficacy of optimized thiophene derivatives against cancer cell lines (IC 50 ) and their antioxidant capacity (DPPH IC 50 ).

| Compound Class / Modification | Target / Assay | IC 50 Value ( μ M) | Reference Standard | Source |

| Thieno[2,3-b]thiophene (Comp. 2) | EGFR WT Kinase | 0.28 ± 0.03 | Erlotinib (0.32 μ M) | [[7]]() |

| Thieno[2,3-b]thiophene (Comp. 2) | EGFR T790M Kinase | 5.02 ± 0.19 | Gefitinib (21.44 μ M) | 7 |

| 3-Amino Thiophene (Comp. 6) | MDA-MB-231 (Breast Cancer) | 14.1 | Doxorubicin (2.0 μ M) | 5 |

| Thiophene-Thiazole Hybrid (Comp. 2) | HepG2 (Liver Cancer) | 1.2 | Doxorubicin (1.1 μ M) | 5 |

| Substituted Thiophene (Comp. 8e) | DPPH Radical Scavenging | ~20.86 | Ascorbic Acid | 6 |

Conclusion

The thiophene scaffold remains a cornerstone of modern drug discovery. By leveraging multicomponent synthetic strategies like the Gewald reaction, medicinal chemists can rapidly generate diverse libraries. SAR studies dictate that maintaining hydrogen-bonding moieties at C2 and electron-withdrawing groups at C3, while exploring hydrophobic space at C4/C5, yields the most potent anticancer and antioxidant candidates.

References

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: NIH (PMC) URL: [Link]

-

Title: Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives Source: TechScience URL: [Link]

-

Title: A Mini Review on Thiophene-based derivatives as anticancer agents Source: K.T.H.M. College URL: [Link]

-

Title: Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities Source: ACS Omega URL: [Link]

-

Title: New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies Source: NIH (PMC) URL: [Link]

-

Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Arkat USA URL: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. kthmcollege.ac.in [kthmcollege.ac.in]

- 5. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 7. pubs.acs.org [pubs.acs.org]

The Piperidine Pharmacophore: Mechanistic Rationale, Therapeutic Targets, and Screening Protocols in Small Molecule Drug Discovery

Executive Summary

The piperidine ring is one of the most ubiquitous and privileged nitrogen-containing heterocycles in medicinal chemistry. Statistical analyses of FDA-approved small molecule drugs reveal that azacyclic backbones are present in approximately 59% of these therapeutics, with piperidine derivatives constituting the largest single class[1]. From the antipsychotic haloperidol to the acetylcholinesterase (AChE) inhibitor donepezil, the piperidine scaffold provides a highly tunable architectural framework.

As an Application Scientist, the decision to incorporate a piperidine core into a lead compound is rarely arbitrary. It is driven by the need to modulate physicochemical properties (such as lipophilicity and aqueous solubility) and to exploit its unique three-dimensional conformational space for precise target engagement. This technical guide explores the mechanistic rationale behind piperidine-containing small molecules, details their primary therapeutic targets, and provides a self-validating experimental protocol for evaluating their efficacy.

Physicochemical & Structural Rationale (Causality in Design)

The therapeutic utility of piperidine stems from its distinct physicochemical profile:

-

Basicity and Physiological Protonation: The secondary or tertiary amine of the piperidine ring typically exhibits a pKa between 9.5 and 11.0. At a physiological pH of 7.4, the nitrogen atom is predominantly protonated. This localized positive charge is critical for forming salt bridges and cation- π interactions with acidic or aromatic amino acid residues (e.g., Aspartate, Glutamate, Tryptophan) within the binding pockets of target proteins.

-

Conformational Profiling: Unlike planar aromatic rings, piperidine predominantly adopts a chair conformation. This three-dimensional geometry allows medicinal chemists to direct substituents into specific spatial vectors (axial versus equatorial). This stereoelectronic control enables the molecule to navigate deep, narrow hydrophobic gorges, such as the catalytic active site of cholinesterases or the entrance cavities of monoamine oxidases[2][3].

Mechanistic logic of piperidine pharmacophore interactions with target enzymes.

Key Therapeutic Targets

Acetylcholinesterase (AChE) in Neurodegeneration

In the context of Alzheimer's Disease (AD), the cholinergic hypothesis positions AChE as a primary therapeutic target. Donepezil, an FDA-approved N-benzylpiperidine derivative, is a potent, reversible inhibitor of AChE.

-

Mechanism of Action: The protonated piperidine nitrogen of donepezil interacts directly with the catalytic anionic site (CAS) of AChE, specifically forming a strong cation- π interaction with the indole ring of Trp84[3]. Simultaneously, the indanone moiety extends to the peripheral anionic site (PAS), creating a dual-binding inhibition profile that prevents both acetylcholine hydrolysis and AChE-induced amyloid-beta aggregation.

-

Next-Generation Hybrids: Recent drug discovery efforts have focused on donepezil-based multifunctional hybrids. For instance, conjugating the benzylpiperidine moiety with ferulic acid or benzimidazole derivatives has yielded compounds that not only inhibit AChE but also exhibit antioxidant and metal-chelating properties[3][4].

Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters (serotonin, dopamine). They are highly validated targets for Parkinson's Disease and depression.

-

Mechanism of Action: Piperine, a natural alkaloid containing a piperidine nucleus, acts as a potent MAO inhibitor. In silico and crystallographic studies reveal that the piperidine ring anchors the molecule within the hydrophobic entrance cavity of the MAO enzyme[2].

-

Structure-Activity Relationship (SAR): The substitution pattern on the piperidine ring dictates isoform selectivity. For example, introducing a methyl group at the 4-position of the piperidine ring drastically shifts selectivity toward MAO-B, making it a highly specific therapeutic candidate for Parkinson's disease[2].

Quantitative Data: Target Affinities

The following table summarizes the binding affinities (IC50) of representative piperidine-containing small molecules against their primary enzymatic targets, demonstrating the high potency achievable with this scaffold.

| Compound / Derivative | Primary Target | IC50 Value | Selectivity / Notes |

| Donepezil HCl | Human AChE | 6.7 nM | Highly selective over BuChE (IC50: 7.4 μ M)[5]. |

| Donepezil-Ferulic Acid Hybrid (Cmpd 51) | AChE | 0.46 μ M | Dual-action; also inhibits COX-1/COX-2[3]. |

| Indanone-N-benzylpyridinium salt (Cmpd 2d) | Human AChE | 8.0 nM | Bio-oxidizable prodrug derivative[6]. |

| Piperine | MAO-B | 7.0 μ M | Reversible, competitive inhibition. |

| Piperine | MAO-A | 20.9 μ M | Lower affinity compared to MAO-B. |

Experimental Workflow: Self-Validating Protocol for AChE Inhibition

To validate the efficacy of novel piperidine derivatives targeting AChE, the modified Ellman's Assay remains the gold standard[7][8]. As an Application Scientist, it is critical to design this assay with built-in controls to prevent false positives (e.g., compounds that directly react with the colorimetric reagent).

The Causality of the Assay Chemistry

The assay relies on the enzymatic cleavage of the synthetic substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm[8][9]. A potent piperidine inhibitor will prevent the generation of thiocholine, resulting in a proportional decrease in absorbance.

Step-by-Step Methodology

-

Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). The slightly basic pH is crucial for optimizing the reaction kinetics between thiocholine and DTNB[10].

-

Reagent Preparation:

-

Prepare a 15 mM stock solution of DTNB in the phosphate buffer[9].

-

Prepare a 15 mM stock of the substrate (ATCh iodide) in deionized water.

-

Prepare the test piperidine compounds in DMSO (ensure final assay DMSO concentration is ≤ 1% to prevent enzyme denaturation).

-

-

Enzyme Incubation (The Binding Phase): In a 96-well microtiter plate, add 140 μ L of phosphate buffer, 20 μ L of the test piperidine derivative (at various concentrations for IC50 determination), and 20 μ L of AChE enzyme solution (e.g., 0.2 U/mL). Incubate at 25°C for 15-30 minutes. Scientific Rationale: This pre-incubation allows the piperidine core to establish equilibrium binding (cation- π and salt bridges) within the enzyme's active site before substrate competition begins.

-

Colorimetric Initiation: Add 10 μ L of DTNB solution to all wells.

-

Substrate Addition: Rapidly dispense 10 μ L of ATCh solution to initiate the enzymatic reaction[7].

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

-

Self-Validation Controls:

-

Blank Control: Buffer + DTNB + ATCh (No enzyme) to account for spontaneous substrate hydrolysis.

-

False-Positive Control: Buffer + DTNB + Piperidine Derivative (No enzyme) to ensure the drug does not directly reduce DTNB (oximolysis)[10].

-

Step-by-step workflow of Ellman's colorimetric assay for AChE inhibition.

References

-

Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity SciELO URL:[Link]

-

Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates PubMed Central (NIH) URL:[Link]

-

Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation ACS Publications URL:[Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Semantic Scholar / ACS Omega URL:[Link]

-

Research progress on piperidine-containing compounds as agrochemicals RHHZ URL:[Link]

-

Ellman's Assay for Cholinesterase Activity | PDF Scribd URL:[Link]

-

Straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation SciELO URL:[Link]

-

(PDF) Ellman's method is still an appropriate method for measurement of cholinesterases activities ResearchGate URL:[Link]

Sources

- 1. Research progress on piperidine-containing compounds as agrochemicals [html.rhhz.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.br [scielo.br]

- 4. Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scielo.br [scielo.br]

- 8. tandfonline.com [tandfonline.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

Engineering the Acetamide Scaffold: A Technical Whitepaper on the Discovery of Novel Anticonvulsant Agents

Executive Summary

The pharmacological management of epilepsy remains a formidable clinical challenge, with approximately 30% of patients exhibiting resistance to currently available antiepileptic drugs (AEDs)[1]. Furthermore, conventional AEDs are frequently associated with dose-limiting toxicities, including hepatotoxicity, ataxia, and cognitive impairment[1]. In the pursuit of next-generation anticonvulsants, the acetamide scaffold has emerged as a highly privileged structural motif. This whitepaper provides an in-depth, mechanistic exploration of acetamide derivatives in AED discovery, detailing rational structure-activity relationship (SAR) design, underlying signaling pathways, and the self-validating in vivo protocols required to translate these molecules from the bench to preclinical efficacy.

The Pharmacological Rationale of the Acetamide Scaffold

As a Senior Application Scientist overseeing CNS drug discovery pipelines, I frequently advocate for the integration of the acetamide moiety during lead optimization. The acetamide group is not merely a structural linker; it is a fundamental pharmacophore that dictates both the pharmacokinetic and pharmacodynamic fate of the molecule[2].

The causality behind selecting the acetamide linkage lies in its dual capacity for hydrogen bonding and metabolic stability [2]. The amide nitrogen and carbonyl oxygen act as robust hydrogen-bond donors and acceptors, enabling high-affinity interactions with critical CNS targets such as Voltage-Gated Sodium Channels (VGSCs) and γ -aminobutyric acid-aminotransferase (GABA-AT)[3][4]. Unlike ester linkages, which are rapidly hydrolyzed by ubiquitous plasma esterases, the acetamide bond resists premature degradation, ensuring sufficient blood-brain barrier (BBB) penetrance and a prolonged therapeutic half-life.

Rational Drug Design & Structure-Activity Relationship (SAR)

The versatility of the acetamide scaffold allows medicinal chemists to fine-tune lipophilicity and target specificity through isosteric replacements and terminal substitutions. Recent SAR studies have highlighted several highly potent classes of acetamide derivatives:

-

Benzofuran-Acetamides: Coupling a benzofuran moiety with substituted amines via an acetamide linkage creates a hydrophobic pocket that drastically enhances binding affinity to GABA-AT[1]. Pharmacophore mapping confirms that these derivatives exert their effects via mechanisms homologous to standard drugs like phenytoin and carbamazepine[4].

-

Thiopyrimidine S-Acetamides: The integration of a 4,6-dimethyl-2-thiopyrimidine core with an S-acetamide linkage yields compounds with high affinity for both the GABAA receptor and GABA-AT, significantly extending the latency period of chemically induced seizures[5].

-

N-Phenylacetamides: Transitioning from a rigid pyrrolidine-2,5-dione core to a flexible chain amide (N-phenylacetamide) has been shown to preserve anticonvulsant activity while modulating binding to site 2 of neuronal voltage-sensitive sodium channels[3].

Quantitative Data Presentation

To facilitate rapid comparison, the in vivo efficacy and safety profiles of key acetamide derivatives are summarized below.

Table 1: Quantitative SAR Data for Novel Acetamide Derivatives

| Scaffold Class | Key Substitution | Primary Target | In Vivo Model | ED50 (mg/kg) | Protective Index (PI) |

| Benzofuran-acetamide | 4-chlorobenzoyl | GABA-AT | MES | 23.4 – 127.6 | > 2.5 |

| Thiopyrimidine S-acetamide | 4-bromophenyl | GABAA / GABA-AT | scPTZ | ~ 30.0 – 50.0 | > 3.0 |

| N-phenylacetamide | 3-(trifluoromethyl)anilide | VGSC (Site 2) | MES | ~ 100.0 | N/A |

(Data synthesized from established preclinical evaluations[3][4][5])

Mechanistic Pathways: Modulating Neuronal Excitability

The anticonvulsant efficacy of acetamide derivatives is primarily driven by a dual-pathway mechanism that suppresses neuronal hyperexcitability.

-

GABAergic Enhancement: Certain acetamide derivatives act as competitive inhibitors of GABA-AT, the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA[4]. By inhibiting GABA-AT, these compounds increase synaptic GABA concentrations, thereby hyperpolarizing the postsynaptic membrane and raising the seizure threshold.

-

Ion Channel Modulation: Other derivatives bind directly to the inactivated state of Voltage-Gated Sodium Channels (VGSCs)[3]. This binding delays the recovery of the channel to its resting state, effectively preventing the high-frequency, repetitive action potential firing characteristic of the epileptic focus.

Fig 1: Dual mechanistic pathways of acetamides in suppressing neuronal hyperexcitability.

Self-Validating Experimental Protocols for AED Discovery

To ensure absolute scientific integrity, the evaluation of novel acetamide anticonvulsants must rely on a tiered, self-validating in vivo workflow. A protocol is only as reliable as its internal controls. The following methodologies are engineered to isolate the true pharmacological effect from experimental artifacts[2][3].

Fig 2: Self-validating in vivo workflow for evaluating the efficacy and toxicity of novel AEDs.

Protocol A: Maximal Electroshock Seizure (MES) Test

Purpose: Identifies compounds capable of preventing seizure spread, correlating highly with efficacy against human generalized tonic-clonic seizures[3][4]. Self-Validation Mechanism: The use of a local corneal anesthetic ensures the seizure is centrally mediated, eliminating false positives caused by peripheral pain-induced shock.

-

Dosing & Incubation: Administer the synthesized acetamide derivative (e.g., 30, 100, 300 mg/kg i.p.) to Swiss albino mice. Incubate for 0.5h and 4.0h cohorts to assess both immediate and sustained pharmacokinetic profiles[3].

-

Corneal Preparation (Validation Step): Apply 1 drop of 0.5% tetracaine hydrochloride to the corneas 5 minutes prior to the shock. This isolates the CNS response.

-

Stimulus Delivery: Apply an alternating current (50 mA, 60 Hz) for 0.2 seconds via corneal electrodes[2].

-

Observation & Endpoint: Monitor the subject for the abolition of the Hindlimb Tonic Extensor (HLTE) component. Protection is defined strictly as the prevention of HLTE[2]. Calculate the ED50 using probit analysis.

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Purpose: Identifies compounds that elevate GABAergic tone, correlating with efficacy against absence (petit mal) seizures[5]. Self-Validation Mechanism: Utilizing the exact CD97 dose of PTZ ensures that any lack of seizure is statistically attributable to the drug, not baseline biological variance.

-

Administration: Inject the test compound i.p. into the rodent model[2].

-

Chemoconvulsant Challenge (Validation Step): Administer PTZ at exactly 85 mg/kg s.c. (the established CD97 —convulsive dose in 97% of animals) into the posterior midline[5].

-

Monitoring: Isolate the animal and observe continuously for 30 minutes. The definitive endpoint for failure is the presence of a single episode of clonic spasms lasting at least 5 seconds.

Protocol C: Rotarod Test for Neurotoxicity

Purpose: Anticonvulsant efficacy is clinically unviable if the drug induces severe motor impairment. This test establishes the Median Toxic Dose ( TD50 )[4]. Self-Validation Mechanism: Pre-screening animals establishes a strict baseline of motor competence, ensuring that subsequent failures are drug-induced.

-

Pre-Training (Validation Step): Train mice to remain on a knurled rod rotating at 6 rpm. Discard any mouse that cannot maintain balance for >1 minute prior to drug administration.

-

Testing: Post-administration of the acetamide derivative, place the mice on the rotating rod.

-

Endpoint: Neurological deficit is recorded if the animal fails to remain on the rod for 1 minute across three successive trials. The TD50 is calculated, allowing for the determination of the Protective Index ( PI=TD50/ED50 ).

Conclusion

The acetamide scaffold represents a highly tunable, metabolically stable, and pharmacologically privileged foundation for the discovery of novel anticonvulsant agents[2]. By systematically exploring SAR through rigorous, self-validating in vivo models, drug development professionals can successfully identify candidates that offer superior seizure protection with minimized neurotoxicity. Future optimization should leverage computational docking against specific VGSC isoforms to further widen the therapeutic window of these promising agents.

References

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - National Center for Biotechnology Information (PMC) -[Link]

-

Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent - Acta Pharmaceutica / PubMed -[Link]

-

Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents - Journal of Applied Pharmaceutical Science -[Link]

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

Engineering Novel Heterocyclic Amide Derivatives for Advanced Antimicrobial Screening: A Comprehensive Technical Guide

Executive Summary & Rational Design Strategy

The global escalation of antimicrobial resistance (AMR) has critically compromised the clinical utility of our existing antibiotic and antifungal arsenals. To bypass the resistance mechanisms of multidrug-resistant (MDR) pathogens, medicinal chemists are heavily investing in privileged scaffolds. Heterocyclic amides represent a highly versatile class of molecules, combining the structural rigidity and hydrogen-bonding capacity of the amide linkage with the diverse electronic and steric profiles of heterocycles like pyrazoles, thiophenes, and azetidinones[1][2].

The causality behind selecting heterocyclic amides lies in their predictable and tunable pharmacodynamics:

-

Metal Coordination: Heteroatoms (N, O, S) within rings such as pyrazole or triazole are exceptional electron-pair donors. This enables them to coordinate directly with metal ions in metalloenzymes, such as binding to the heme iron of Cytochrome P450 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[3].

-

Hydrogen Bonding & Rigidity: The amide moiety serves as both a robust hydrogen-bond donor and acceptor. This facilitates strong, directional interactions with amino acid residues in target pockets, such as the ubiquinone binding site of Succinate Dehydrogenase (SDH)[4]. Furthermore, the partial double-bond character of the amide restricts conformational rotation, reducing the entropic penalty upon target binding.

Synthesis Methodology: EDCI/HOBt-Mediated Amidation

To generate these libraries, traditional acid chloride methods are often avoided as harsh conditions (e.g., SOCl2, reflux) can degrade sensitive heterocyclic rings. Instead, we employ a mild, highly efficient peptide-coupling approach.

Protocol: Synthesis of Heterocyclic Amides

Expertise & Causality: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). EDCI is chosen over traditional DCC because its urea byproduct is water-soluble, allowing for simple aqueous workup rather than tedious filtration. HOBt is critical as it suppresses side reactions (e.g., N-acylurea formation) and accelerates the reaction by forming a highly reactive, yet stable, active ester intermediate.

Step-by-Step Workflow:

-

Activation: Dissolve 1.0 eq of the heterocyclic carboxylic acid (e.g., 1H-pyrazole-4-carboxylic acid) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of EDCI·HCl and 1.2 eq of HOBt. Stir at 0 °C for 30 minutes to form the active ester.

-

Amine Addition: Add 1.1 eq of the target amine (e.g., substituted aniline) followed by 2.5 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl from EDCI and the amine salt, driving the nucleophilic attack without competing for the electrophilic center.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor via TLC (EtOAc/Hexane) until the active ester is consumed.

-

Workup (Self-Validating Step): Quench with saturated NaHCO3. Extract with EtOAc. Wash the organic layer sequentially with 1N HCl (removes unreacted amine), saturated NaHCO3 (removes unreacted acid and HOBt), and brine. System Validation: This sequential washing is a self-purifying system that guarantees the crude product is free of ionic starting materials before chromatography.

-

Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield the pure target compound.

Step-by-step synthetic workflow for the generation of heterocyclic amides via EDCI/HOBt coupling.

In Vitro Antimicrobial Screening Protocols

To evaluate the synthesized derivatives, a robust, high-throughput screening pipeline is required. The Minimum Inhibitory Concentration (MIC) assay must be a self-validating system to ensure biological relevance and eliminate false positives caused by compound precipitation or contamination.

Protocol: High-Throughput Broth Microdilution (MIC Determination)

-

Inoculum Preparation: Cultivate target strains (e.g., S. aureus, C. albicans) on Mueller-Hinton (MH) or Sabouraud Dextrose agar. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:100 in MH broth.

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized heterocyclic amides in DMSO. Ensure the final DMSO concentration in all wells is <1% to prevent solvent-induced cytotoxicity.

-

Inoculation: Add 50 μL of the diluted inoculum to each well containing 50 μL of the compound dilution.

-

Self-Validating Controls (Critical):

-

Growth Control: Broth + Inoculum + 1% DMSO. (Validates organism viability and confirms the solvent is non-toxic).

-

Sterility Control: Broth + 1% DMSO only. (Validates aseptic technique; any turbidity invalidates the entire plate).

-

Positive Control: Standard antibiotic (e.g., Ciprofloxacin or Prochloraz[3]) with known MIC ranges to ensure assay sensitivity.

-

-

Incubation & Readout: Incubate at 37 °C for 18–24 h (bacteria) or 48 h (fungi). Add 30 μL of 0.015% resazurin dye. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by viable cells. This metabolic readout eliminates subjectivity in visually assessing turbidity, especially for poorly soluble heterocyclic compounds that may precipitate and mimic cell growth.

Hierarchical antimicrobial screening workflow from primary MIC determination to lead selection.

Quantitative Data Summary

The following table summarizes representative screening data, demonstrating how specific structural modifications dictate the antimicrobial profile. For instance, pyrazole-based amides show exceptional antifungal potency against H. maydis[3], while azetidinone derivatives exhibit targeted antibacterial activity[2].

Table 1: Representative Antimicrobial Activity of Synthesized Heterocyclic Amides

| Compound | Scaffold | R-Group | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | H. maydis EC50 (μg/mL) | Cytotoxicity CC50 (μg/mL) |

| 1a | Thiophene | Phenyl | 16 | >64 | N/A | >100 |

| 1b | Thiophene | 4-Cl-Phenyl | 8 | 32 | N/A | >100 |

| 2a | Azetidinone | Benzophenone | 4 | 16 | N/A | 85 |